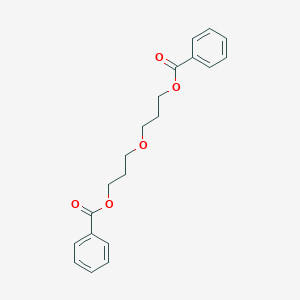

3,3'-Oxybis(1-propanol) dibenzoate

Description

Historical Trajectories and Current Research Trends in Dibenzoate Chemistry

The study of dibenzoate esters is not a recent development, with their utility being recognized for decades. researchgate.net Historically, compounds like diethylene glycol dibenzoate and dipropylene glycol dibenzoate have been important plasticizers. atamanchemicals.com The broader family of benzoate (B1203000) plasticizers, including dibenzoates, has been in use since the 1940s as effective additives for polyvinyl chloride (PVC) and other polymers. researchgate.net

In recent years, the research landscape for dibenzoates, including 3,3'-Oxybis(1-propanol) dibenzoate, has been significantly shaped by the increasing global demand for non-phthalate plasticizers. atamanchemicals.comataman-chemicals.com This shift is driven by health and environmental concerns associated with traditional phthalate-based plasticizers. atamanchemicals.com Consequently, much of the current research is focused on developing and evaluating safer and more environmentally friendly alternatives, with dibenzoates emerging as a leading class of compounds. researchgate.netatamanchemicals.com Modern research efforts are also directed towards optimizing the performance of dibenzoate blends and developing new formulations for a wide array of applications, including adhesives, sealants, and coatings. researchgate.netataman-chemicals.com

Structural Framework and Nomenclatural Considerations of this compound within Ester Chemistry

This compound is a diester, characterized by two benzoate groups attached to a 3,3'-oxybis(1-propanol) backbone. The central part of the molecule consists of two propanol (B110389) units linked by an ether oxygen. This structure is crucial to its physical and chemical properties, imparting a balance of polarity and compatibility with various polymers. ataman-chemicals.com

The nomenclature of this compound can be varied, leading to some complexity in literature searches. It is commonly referred to as dipropylene glycol dibenzoate, although this name can be ambiguous as it may also refer to isomers. atamanchemicals.comatamankimya.com The CAS number 94-51-9 is a definitive identifier for this specific compound. chemicalbook.comnoaa.govchemicalbook.com Other synonyms include oxydipropyl dibenzoate and benzoflex 9-88. ataman-chemicals.com

It is important to distinguish this compound from its isomers, such as 2,2'-Oxybis(1-propanol) dibenzoate (CAS No. 27138-31-4). ontosight.ainih.gov While both are dipropylene glycol dibenzoates, the position of the ether linkage and the attachment of the benzoate groups differ, which can influence their physical properties and performance in various applications.

Broader Scholarly Significance in Polymer Science and Environmental Chemistry

The scholarly significance of this compound is most pronounced in polymer science, where it is extensively studied as a high-solvating plasticizer. atamanchemicals.comataman-chemicals.com Its primary function is to increase the flexibility, durability, and workability of polymers. ontosight.ai It is particularly valued for its compatibility with a wide range of polar polymers, including PVC, polyvinyl acetate (B1210297) (PVAc), and polyurethanes. atamanchemicals.comataman-chemicals.com Research in this area focuses on its efficiency in reducing the processing temperature of PVC, its performance in waterborne adhesives, and its role in creating more sustainable and high-performance polymer blends. researchgate.netatamanchemicals.com

In environmental chemistry, the focus is on the biodegradability and environmental fate of dibenzoate esters. nih.gov Studies have shown that the initial step in the biodegradation of compounds like dipropylene glycol dibenzoate is the hydrolysis of the ester bonds, leading to the formation of benzoic acid and a monoester. nih.gov The presence of the ether linkage in the backbone can slow down further biodegradation compared to linear alkyl diol dibenzoates. nih.gov This has spurred research into "green plasticizers" with modified structures for enhanced biodegradability. mdpi.com The ecotoxicity of this compound and its degradation products is also a key area of investigation to ensure its environmental safety. tiflex.com

Interactive Data Tables

Below are interactive tables summarizing some of the key properties and identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H22O5 | chemicalbook.comglobalchemmall.com |

| Molecular Weight | 342.39 g/mol | chemicalbook.com |

| Appearance | Straw-colored viscous liquid with a faint aromatic odor | chemicalbook.comchemicalbook.com |

| Boiling Point | 469.3 ± 30.0 °C at 760 mmHg | globalchemmall.com |

| Density | 1.147 ± 0.06 g/cm³ | globalchemmall.com |

| Solubility | Soluble in aliphatic and aromatic hydrocarbons; insoluble in water | ataman-chemicals.com |

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 94-51-9 | chemicalbook.comnoaa.govchemicalbook.com |

| Synonyms | Dipropylene Glycol Dibenzoate | atamanchemicals.com |

| Oxydipropyl Dibenzoate | ataman-chemicals.com | |

| Benzoflex 9-88 | ataman-chemicals.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94-51-9 |

|---|---|

Molecular Formula |

C20H22O5 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

3-(3-benzoyloxypropoxy)propyl benzoate |

InChI |

InChI=1S/C20H22O5/c21-19(17-9-3-1-4-10-17)24-15-7-13-23-14-8-16-25-20(22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |

InChI Key |

BYQDGAVOOHIJQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |

boiling_point |

446 °F at 760 mm Hg (USCG, 1999) |

density |

1.13 (USCG, 1999) |

flash_point |

greater than 300 °F (USCG, 1999) |

melting_point |

-22 °F (USCG, 1999) |

Other CAS No. |

94-51-9 |

physical_description |

Straw-colored viscous liquid with faint aromatic odor. (USCG, 1999) |

Synonyms |

Oxybis(propyl benzoate) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,3 Oxybis 1 Propanol Dibenzoate

Established Synthetic Pathways for Dibenzoate Ester Derivatives

The formation of 3,3'-Oxybis(1-propanol) dibenzoate is primarily achieved through well-established esterification reactions. These methods involve the reaction of the parent diol, 3,3'-Oxybis(1-propanol), with benzoic acid or its more reactive derivatives.

Esterification Reactions and Reaction Mechanism Elucidation

The most common method for synthesizing this compound is through the direct esterification of 3,3'-Oxybis(1-propanol) with two equivalents of benzoic acid. This reaction is a type of condensation reaction where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, in this case, water. google.com To facilitate this reaction, which is typically slow, it is often carried out at elevated temperatures and in the presence of an acid catalyst. google.com

The reaction mechanism is a classic example of Fischer-Speier esterification. The process is initiated by the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which makes the carbonyl carbon more electrophilic. The hydroxyl group of the alcohol, 3,3'-Oxybis(1-propanol), then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, leading to the formation of the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product, this compound. Each of the two hydroxyl groups on the parent diol undergoes this process to form the dibenzoate ester.

Alternative esterification methods can also be employed, such as reacting the diol with benzoyl chloride. This method is generally faster and does not require an acid catalyst, but it produces hydrochloric acid as a byproduct, which must be neutralized, often by a base like pyridine.

Formation as a Byproduct in Related Diol Production: The Case of 3,3'-Oxybis(1-propanol) in 1,3-Propanediol (B51772) Synthesis

The direct precursor to this compound is the diol 3,3'-Oxybis(1-propanol). This diol is a known yield-reducing byproduct in the large-scale industrial production of 1,3-propanediol (PDO). mdpi.com One of the major chemical routes to 1,3-propanediol involves the hydration of acrolein to form 3-hydroxypropionaldehyde (HPA), which is subsequently hydrogenated. mdpi.comrsc.orgrsc.org

During this process, under certain reaction conditions, an etherification reaction can occur where two molecules of 1,3-propanediol, or their precursors, condense to form the ether diol, 3,3'-Oxybis(1-propanol), with the loss of a water molecule. This byproduct must be separated from the main 1,3-propanediol product, typically through distillation. mdpi.com The presence of 3,3'-Oxybis(1-propanol) as a byproduct in a high-volume chemical process makes it an available and potentially low-cost starting material for the synthesis of its derivatives, including this compound.

Advanced Catalytic Systems for Dibenzoate Synthesis and Cleavage

The efficiency of both the synthesis and cleavage (hydrolysis) of dibenzoate esters is heavily dependent on the catalytic system employed. Research has focused on developing catalysts that improve reaction rates, yields, and selectivity while minimizing waste and harsh reaction conditions.

For synthesis, various catalysts have been shown to be effective for esterification. These can be broadly categorized as Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids. tandfonline.com Specific examples of catalysts used for producing similar dibenzoate esters include:

Tin Compounds : Catalysts such as stannous chloride and organotin compounds like BuSnO2H are used in industrial esterification processes. tandfonline.com Combined tin and titanium catalyst systems have also been developed for polyesterification, a related process. researchgate.net

Boric Acid : Used as a catalyst in the direct esterification of dipropylene glycol with benzoic acid.

Lewis Acids : Compounds such as bismuth(III) triflate (Bi(OTf)3) have been studied as potent Lewis acid catalysts for esterification, capable of achieving high conversion rates. tandfonline.com

The cleavage of the ester bond in this compound is typically achieved through hydrolysis, the reverse of esterification. This reaction can be catalyzed by either acids or bases. The reaction temperature for ester hydrolysis generally ranges from 50°C to 250°C. nih.gov For the parent diol, 3,3'-Oxybis(1-propanol), processes have been developed to cleave the ether linkage to recover valuable 1,3-propanediol. This is achieved by treating the diol with acid solid catalysts, particularly acid zeolites like ZSM5, in an aqueous solution at temperatures between 100°C and 300°C. mdpi.com

| Transformation | Catalyst Type | Specific Examples | Typical Conditions |

|---|---|---|---|

| Synthesis (Esterification) | Lewis Acid (Tin-based) | Stannous Chloride, BuSnO2H | High Temperature |

| Synthesis (Esterification) | Lewis Acid (Bismuth-based) | Bi(OTf)3 | 150°C |

| Synthesis (Esterification) | Brønsted Acid | Boric Acid, Sulfuric Acid | 180-220°C |

| Cleavage (Ester Hydrolysis) | Acid / Base | H₂SO₄, NaOH | 50-250°C, Aqueous |

| Cleavage (Ether bond of parent diol) | Solid Acid | Acid Zeolite (e.g., ZSM5) | 100-300°C, Aqueous |

Molecular Modification and Derivatization Strategies for Functional Enhancement

Molecular modification of this compound is pursued to enhance its performance characteristics, particularly when used as a plasticizer. These strategies involve altering the chemical structure of the molecule or blending it with other compounds to achieve superior properties such as improved flexibility, lower volatility, or better compatibility with polymers.

Key strategies for functional enhancement include:

Modification of the Diol Backbone : The properties of dibenzoate esters are highly dependent on the structure of the central diol linker. Studies on linear alkyl diol dibenzoates have shown that varying the length of the central diol chain (from C3 to C6) significantly impacts plasticizer effectiveness and biodegradability. mdpi.com For instance, modifying the ether-containing backbone of 3,3'-Oxybis(1-propanol) to a simple alkane chain can lead to more rapid biodegradation. mdpi.com This approach allows for the fine-tuning of properties like plasticizing efficiency and environmental impact.

Blending with Other Plasticizers : A common industrial strategy is to create blends of different dibenzoate esters to optimize performance for specific applications like plastisols, adhesives, and coatings. google.comgoogle.com For example, "tri-blends" of diethylene glycol dibenzoate, dipropylene glycol dibenzoate, and 1,2-propylene glycol dibenzoate have been developed. google.comgoogle.compatsnap.com These mixtures can offer synergistic benefits, resulting in improved rheology, higher tensile strength, superior stain resistance, and lower processing temperatures compared to the use of a single plasticizer component. google.comgoogle.com

Functionalization of the Benzoate (B1203000) Group : Another avenue for modification involves introducing functional groups onto the aromatic benzoate rings. This can alter the molecule's polarity, reactivity, and intermolecular interactions. While less common for bulk plasticizer applications, this strategy is employed in materials science to create functionalized molecules with specific optical, thermal, or chemical properties. For example, benzoate esters have been functionalized and attached to other molecular scaffolds to create derivatives with unique fluorescence properties. researchgate.net

Comprehensive Studies of 3,3 Oxybis 1 Propanol Dibenzoate in Polymer and Materials Science

Fundamental Mechanisms of Plasticization and Polymer Interaction

3,3'-Oxybis(1-propanol) dibenzoate, also commonly known as dipropylene glycol dibenzoate (DPGDB), functions as a plasticizer by physically inserting its molecules between the long chains of a polymer. The fundamental principle of plasticization involves the disruption of intermolecular forces that hold the polymer chains together. In rigid polymers, these chains are tightly packed and bound by forces such as van der Waals interactions and dipole-dipole forces, restricting their movement.

The molecular structure of this compound is key to its function. It possesses bulky benzoate (B1203000) end groups and a flexible ether linkage in its backbone. When blended with a polymer, these molecules position themselves between the polymer chains, effectively increasing the "free volume" or spacing. This separation weakens the cohesive forces between the polymer chains. By overcoming these forces, the plasticizer facilitates greater rotational and translational freedom for the polymer segments. This increased mobility on a molecular level manifests as increased flexibility, reduced brittleness, and a lower glass transition temperature (Tg) in the bulk material.

The rheological properties of a polymer melt are critical for processing operations like extrusion and injection molding. These properties are directly linked to the polymer's molecular weight, structure, and the interactions between its chains. The introduction of this compound significantly modifies these characteristics.

By increasing polymer chain mobility, the plasticizer acts as a lubricant at the molecular level, reducing the melt viscosity of the polymer formulation. A lower melt viscosity means the material flows more easily under heat and pressure, which can lead to several processing advantages. Research indicates that using this dibenzoate can improve processability, lower the required processing temperatures, and shorten processing cycle times atamanchemicals.com. This enhanced flowability allows for more intricate mold designs and can reduce the energy consumption of processing machinery. Furthermore, the plasticizer's influence extends to the viscoelastic nature of the melt. It can affect the material's elasticity, represented by the storage modulus (G'), which in turn influences phenomena such as die swell and the potential for frozen-in strains in the final product .

Understanding the complex interactions between a plasticizer and a polymer matrix at the molecular level is a significant challenge. Computational and theoretical modeling provides a powerful, non-invasive means to investigate these systems. While specific models for this compound are part of specialized industrial research, the methodologies are well-established in polymer science.

Molecular Dynamics (MD) simulations can be employed to model the plasticizer and polymer molecules at an atomic scale. These models can predict how the dibenzoate molecules distribute themselves within the polymer matrix and quantify the disruption of intermolecular forces. By simulating the movement of polymer chains over time, researchers can calculate key properties such as the glass transition temperature and diffusion coefficients, providing insight into how the plasticizer enhances chain mobility. Furthermore, kinetic modeling frameworks can be used to simulate the effect of the plasticizer on the curing and degradation chemistry of polymer systems northwestern.edu. For thermoset polymers like polyurethanes, these models can help predict how this compound might influence reaction rates and the final network structure without interfering with the primary curing chemistry atamanchemicals.com.

Material Compatibility and Performance in Polymer Matrices

This compound is widely used as a high-solvating plasticizer in Poly(vinyl chloride) (PVC) formulations haz-map.com. Its polarity and molecular structure provide excellent compatibility with the polar PVC matrix, ensuring it is well-integrated rather than migrating out over time. This high solvation efficiency translates directly to improved performance characteristics.

Table 1: Effects of this compound on PVC Formulations

| Performance Metric | Observed Effect | Reference |

| Processability | Improved, allowing for lower processing temperatures and shorter cycles. | atamanchemicals.com |

| Flexibility | Significantly increased, reducing brittleness. | atamanchemicals.comataman-chemicals.com |

| Durability | Contributes to improved tear strength. | atamanchemicals.com |

| Solvent Resistance | Reduces swelling with certain solvents. | atamanchemicals.com |

| Compatibility | High solvation and compatibility with PVC resin. | atamanchemicals.com |

In the formulation of polyurethanes (PU) and other elastomers, plasticizer selection is critical, as it must be compatible with the polymer components without interfering with the sensitive curing reaction. This compound is specifically noted for its suitability in two-component (2K) polyurethane systems atamanchemicals.com.

A key advantage of this dibenzoate in PU systems is its minimal interference with the curing process atamanchemicals.com. The curing of polyurethane involves the reaction of isocyanates with polyols to form a polymer network. A plasticizer that reacts with the isocyanate or hinders the primary reaction can compromise the final properties of the material. This compound is compatible with both the ether- and ester-based polyols commonly used in polyurethane formulations atamanchemicals.com. It acts as an effective plasticizer, enhancing flexibility and elasticity, while allowing the curing reaction to proceed as intended. In elastomeric compositions, its inclusion has been shown to improve tear strength and rebound, which are critical performance indicators for dynamic applications atamanchemicals.com.

Table 2: Performance of this compound in Polyurethane Systems

| Property | Finding | Reference |

| Cure Interference | Offers minimal interference with the curing reaction. | atamanchemicals.com |

| Compatibility | Compatible with both ether- and ester-based polyols. | atamanchemicals.com |

| Mechanical Properties | Contributes to improved tear strength and better rebound. | atamanchemicals.com |

| System Suitability | Specifically designed and highly compatible with 2K polyurethane systems. | atamanchemicals.com |

Role in Advanced Coatings and Adhesive Systems

This compound, also known as dipropylene glycol dibenzoate (DPGDB), serves a critical function as a high-solvency plasticizer in the formulation of advanced coatings and adhesive systems. atamanchemicals.com Its chemical structure and properties allow it to be highly compatible with a wide array of polar polymers and rubbers, making it a versatile component in various formulations. ataman-chemicals.com In coatings, including latex and lacquer types, it acts as an effective low-VOC coalescent. ataman-chemicals.com

In adhesive and sealant applications, this compound is valued for its ability to enhance key performance characteristics. It improves flexibility, viscosity response, and adhesion, even on challenging substrates. ataman-chemicals.com The compound is instrumental in extending open times while reducing set times, improving wet tack, and enhancing weatherability in formulations. ataman-chemicals.com Its compatibility is excellent in waterborne adhesives, latex caulks, and reactive sealants, including those based on acrylic, vinyl acetate-ethylene (VAE), polyvinyl acetate (B1210297) (PVAc), silyl-terminated polyether (STPE), and silyl-terminated polyurethane (STPU) chemistries. ataman-chemicals.com Furthermore, it is utilized in specialized applications such as pressure-sensitive adhesives. atamanchemicals.com The plasticizer's extremely low freeze point also contributes to easier handling and processing. atamanchemicals.com

Below is a table summarizing the performance benefits of this compound in coatings and adhesives.

| Feature | Benefit in Coatings & Adhesives | Polymer System Compatibility |

| High Solvating Power | Efficiently plasticizes a wide range of polymers, improving film formation and cohesion. ataman-chemicals.com | PVC, PVAc, Acrylics, Polyurethanes, VAE ataman-chemicals.comatamanchemicals.com |

| Low Volatility (Low-VOC) | Helps formulators meet stringent environmental regulations for volatile organic compounds. ataman-chemicals.com | Water-based latex adhesives and caulks. ataman-chemicals.com |

| Adhesion Promotion | Improves bond strength to a variety of substrates, including difficult ones. ataman-chemicals.com | PVAc homopolymer emulsions, STPE, and STPU sealants. ataman-chemicals.comatamanchemicals.com |

| Enhanced Flexibility | Increases the flexibility of the final film or bond line, improving durability. ataman-chemicals.com | Resilient flooring adhesives, latex caulks. ataman-chemicals.com |

| Modified Rheology | Provides a good viscosity response, reduces set times, and improves wet tack. ataman-chemicals.com | Waterborne adhesives and reactive sealants. ataman-chemicals.com |

| Weatherability | Contributes to the long-term durability and performance of exterior applications. ataman-chemicals.com | Exterior coatings and sealants. ataman-chemicals.com |

Development of Non-Phthalate Plasticizers and Sustainable Material Solutions

The development and adoption of this compound are central to the industry's shift towards non-phthalate plasticizers and more sustainable material solutions. atamanchemicals.com Growing regulatory pressure and health concerns associated with traditional phthalate (B1215562) plasticizers have driven formulators to seek safer, high-performance alternatives. ataman-chemicals.comatamanchemicals.com this compound has emerged as a leading replacement, recommended by bodies such as the European Chemical Agency (ECHA) as an environmentally friendly plasticizer. atamanchemicals.comadakem.com

As a non-phthalate plasticizer, it is used extensively in applications where human contact and environmental impact are concerns. adakem.com These include resilient flooring, artificial leather, PVC plastisols, and materials for food packaging. ataman-chemicals.comatamanchemicals.com Its strong solvent action, good compatibility with polymers like PVC and polyurethanes, low volatility, and good durability make it a highly effective and reliable alternative. atamanchemicals.comatamanchemicals.com It contributes to improved material properties such as tear strength and rebound in urethanes and reduces solvent swell. atamanchemicals.com

The use of this compound aligns with sustainability goals by enabling the production of durable goods with a more favorable environmental profile. Data from extensive use and testing indicate that dibenzoate esters have low toxicity and are readily biodegradable. atamanchemicals.com This makes them a key component in formulating a new generation of polymers and materials designed for reduced environmental impact without compromising performance. atamanchemicals.comadakem.com

The following table outlines the key advantages of this compound as a sustainable, non-phthalate plasticizer.

| Attribute | Description | Relevance to Sustainability |

| Non-Phthalate Chemistry | Does not contain phthalates, addressing regulatory and health concerns. atamanchemicals.com | Provides a safer alternative for consumer and industrial products, reducing potential human and environmental exposure to harmful substances. ataman-chemicals.comatamanchemicals.com |

| High Efficiency | Strong solvating action allows for effective plasticization, often at lower loading rates in certain systems. atamanchemicals.comatamanchemicals.com | Reduces the overall amount of plasticizer needed, leading to resource conservation. |

| Low Volatility | Low vapor pressure results in minimal emissions of volatile organic compounds (VOCs). ataman-chemicals.com | Improves air quality and helps manufacturers comply with environmental regulations. ataman-chemicals.com |

| Broad Polymer Compatibility | Compatible with a wide range of polymers including PVC, PVAc, and polyurethanes. atamanchemicals.comadakem.com | Enables reformulation of existing products to be phthalate-free without requiring a complete redesign of the base polymer system. |

| Biodegradability | Readily biodegradable compared to some traditional plasticizers. atamanchemicals.com | Reduces persistence in the environment and contributes to a more circular economy. |

| Durability Enhancement | Improves properties like tear strength, oil resistance, and pollution resistance in finished articles. atamanchemicals.comatamanchemicals.com | Leads to longer-lasting products, reducing waste and the need for replacements. |

Analytical Characterization and Quantification of 3,3 Oxybis 1 Propanol Dibenzoate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 3,3'-Oxybis(1-propanol) dibenzoate from complex mixtures and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like esters. researchgate.net In the context of ester profiling, GC-MS allows for the separation of different esters within a sample, followed by their identification based on their unique mass spectra. researchgate.net While specific studies on the ester profiling of this compound are not extensively documented, the general principles of GC-MS analysis of esters are well-established.

The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns. Key fragments would likely include the benzoyl cation (m/z 105), which is a common and often abundant fragment for benzoate (B1203000) esters, and a fragment corresponding to the loss of a benzoyloxy group. Other significant fragments could arise from cleavage at the ether linkage and subsequent rearrangements. The fragmentation of similar primary alcohols often involves the loss of water, and for esters, alpha-cleavage is a common pathway. libretexts.orgdocbrown.info For instance, in the mass spectrum of the related compound 2,2'-Oxybis-1-propanol dibenzoate, prominent peaks are observed at m/z 105 and 163. nih.gov A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z (mass-to-charge ratio) | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 342 | [C₂₀H₂₂O₅]⁺• | Molecular Ion |

| 221 | [C₁₃H₁₇O₃]⁺ | Loss of a benzoyl group (C₇H₅O) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl cation) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a preferred method for the quantitative analysis of non-volatile or thermally labile compounds like this compound. atamanchemicals.com For the analysis of the structurally similar dipropylene glycol dibenzoate, a reverse-phase (RP) HPLC method has been described. atamanchemicals.comatamanchemicals.com This method can be adapted for this compound.

A typical HPLC system for this analysis would employ a C18 column, which is effective for separating non-polar to moderately polar compounds. fraunhofer.de The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid, to improve peak shape and resolution. atamanchemicals.comatamanchemicals.com Detection is commonly achieved using a UV detector, as the benzoate groups in the molecule absorb UV light. For quantitative analysis of glycols, derivatization with benzoyl chloride allows for sensitive UV detection at around 237 nm. upce.cz

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| Detection | UV-Vis Detector (e.g., at 230 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the detailed structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not readily available in public databases, data for a structurally similar monomer provides a reference for expected chemical shifts. atamanchemicals.com The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoate groups, as well as signals for the methylene (B1212753) protons of the propanol (B110389) backbone. The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon of the ester groups, the aromatic carbons, and the aliphatic carbons of the propanol chain.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups. science.gov Other significant bands would include C-O stretching vibrations for the ester and ether linkages in the range of 1270-1100 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. The presence of a broad O-H stretching band around 3500-3200 cm⁻¹, characteristic of alcohols, would be absent, confirming the dibenzoate structure. ncats.io

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoate groups in this compound contain chromophores that absorb UV radiation. A typical UV-Vis spectrum would show a strong absorption band in the UV region, likely around 230 nm, corresponding to the π → π* transitions of the aromatic rings. researchgate.net The absorbance at this wavelength can be used for quantitative analysis in HPLC.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices such as environmental samples or commercial products.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and its tandem version, LC-MS/MS, are highly sensitive and selective methods for the determination of plasticizers in various samples. nih.govnih.gov An LC-MS method would involve separating the compound using HPLC, followed by detection with a mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for such analyses. irbnet.de LC-MS/MS provides even greater specificity through the selection of precursor and product ions, which is particularly useful for trace-level analysis in complex samples. A method for determining various plasticizers in indoor dust utilized LC with APCI-MS, demonstrating the utility of this technique for low-volatility compounds. irbnet.de

Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) : For highly complex samples containing a multitude of esters and other compounds, GCxGC-TOFMS offers superior separation power and sensitivity. nih.gov This technique employs two different GC columns in series, providing a much higher resolution of individual components than single-column GC. The use of a time-of-flight mass spectrometer allows for rapid and sensitive detection of the separated compounds, making it an excellent tool for detailed ester profiling in challenging matrices.

Environmental Chemistry and Degradation Pathways of 3,3 Oxybis 1 Propanol Dibenzoate

Biodegradation Mechanisms and Microbial Transformation Studies

The biodegradation of 3,3'-Oxybis(1-propanol) dibenzoate is a critical process influencing its environmental persistence. Research has primarily focused on microbial-mediated pathways, identifying key steps and the microorganisms capable of its transformation.

The initial and primary step in the biodegradation of this compound is the hydrolysis of one of its two ester bonds. mst.dkresearchgate.netnih.gov This reaction is catalyzed by esterase enzymes produced by various microorganisms. The hydrolysis cleaves the ester linkage, resulting in the formation of two primary metabolites: benzoic acid and a monoester, specifically dipropylene glycol monobenzoate (DPGMB). researchgate.netnih.gov This initial breakdown is a common pathway for dibenzoate plasticizers. nih.gov Benzoic acid can then serve as a carbon source for some microorganisms, contributing to an increase in biomass through mineralization. doi.org

Studies have identified specific microorganisms capable of degrading this compound. The soil bacterium Rhodococcus rhodochrous has been a focal point of this research. researchgate.netnih.govdoi.org In controlled experiments, resting cells of R. rhodochrous have been shown to effectively hydrolyze the parent dibenzoate compound. researchgate.net

However, the subsequent degradation of the dipropylene glycol monobenzoate (DPGMB) metabolite is significantly slower. nih.gov The presence of an ether bond in the DPGMB molecule hinders further rapid breakdown. nih.gov This ether linkage blocks the typical metabolic pathway of β-oxidation, which would otherwise degrade the aliphatic chain. nih.gov Consequently, DPGMB tends to accumulate in the environment during the degradation process. nih.gov This accumulation of the monoester metabolite is a significant characteristic of the biodegradation pathway of ether-containing dibenzoates like DPGDB. researchgate.net In contrast, dibenzoate plasticizers without this ether function, such as 1,6-hexanediol (B165255) dibenzoate, exhibit much faster degradation of their monoester metabolites. nih.gov

The degradation of this compound by R. rhodochrous ultimately leads to the formation of various metabolites, including 2-[2-(benzoyloxy)propoxy]propanoic acid. doi.org The incomplete breakdown and the accumulation of metabolites like DPGMB can lead to an increase in the toxicity of the solution during the degradation process. researchgate.net

| Degradation Step | Reactant | Key Enzyme/Process | Products |

| Primary Degradation | This compound | Microbial Esterase Hydrolysis | Benzoic acid, Dipropylene glycol monobenzoate (DPGMB) |

| Secondary Degradation | Dipropylene glycol monobenzoate (DPGMB) | Microbial Oxidation (slowed by ether bond) | 2-[2-(benzoyloxy)propoxy]propanoic acid |

Environmental Fate and Transport Research

The environmental fate and transport of a chemical are governed by its physical and chemical properties, which determine its distribution and persistence in various environmental compartments.

The partitioning behavior of this compound between water, soil, and air influences its environmental distribution. Its octanol-water partition coefficient (log K_ow) is reported to be 3.9, indicating a tendency to partition from water into organic phases like lipids in aquatic organisms. mst.dk This suggests a potential for bioaccumulation.

In terrestrial systems, the mobility of the compound is influenced by its interaction with soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc) for a structurally similar compound, diethylene glycol dibenzoate, is estimated to be around 540. mst.dk This value suggests that this compound would have low mobility in soil, tending to adsorb to soil and sediment rather than leaching into groundwater. mst.dk Its low volatility, characterized by a vapor pressure of 0.09 mmHg and a Henry's Law constant of 3 x 10⁻¹² atm·m³/mol, indicates that volatilization from water or soil surfaces is not a significant transport pathway. mst.dk

| Property | Value | Implication |

| Log K_ow | 3.9 | High potential to bioaccumulate in aquatic organisms. |

| K_oc (estimated) | ~540 | Low mobility in soil; likely to adsorb to sediment. |

| Vapor Pressure | 0.09 mmHg | Negligible volatilization from soil and water surfaces. |

| Henry's Law Constant | 3 x 10⁻¹² atm·m³/mol | Essentially nonvolatile from water. |

Abiotic degradation processes, such as photolysis and chemical hydrolysis, also contribute to the breakdown of this compound in the environment.

In the atmosphere, the compound is expected to exist primarily in the vapor phase. mst.dk It can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 20 hours, suggesting that it is relatively quickly removed from the air. mst.dknih.gov

In aquatic environments, hydrolysis of the ester bonds can occur. The rate of this chemical degradation is pH-dependent. The base-catalyzed hydrolysis of the structurally similar diethylene glycol dibenzoate has an estimated half-life of 49 days at a pH of 8, and this extends to 1.3 years at a neutral pH of 7. mst.dknih.gov This indicates that chemical hydrolysis is a slow degradation process under typical environmental conditions.

Assessment of Environmental Persistence, Mobility, and Bioavailability

Its mobility in both aquatic and terrestrial systems is considered low due to its tendency to partition to organic matter and its low water solubility. mst.dk This low mobility reduces the likelihood of widespread transport through water systems but increases its concentration in sediment and sludge.

The bioavailability of this compound is influenced by its low water solubility and sorption to soil and sediments. While this may limit its uptake by some organisms, its lipophilic nature (indicated by the high log K_ow) suggests that it can be readily absorbed by organisms from contaminated media, leading to potential bioaccumulation. mst.dk

Emerging Research Directions and Future Outlook for 3,3 Oxybis 1 Propanol Dibenzoate

Exploration of Novel Applications in Specialized Chemical Processes

While 3,3'-Oxybis(1-propanol) dibenzoate and its isomers, collectively known as dipropylene glycol dibenzoate (DPGDB), are well-established as primary plasticizers in applications like adhesives, sealants, coatings, and PVC plastisols, research is beginning to leverage its unique properties for more specialized roles. atamanchemicals.comatamanchemicals.comatamanchemicals.com Its high solvating power is a key attribute being explored. atamanchemicals.comadakem.com

One notable emerging application is its use as a diluent in the preparation of polysulfone membranes through heat-induced phase separation. atamanchemicals.com These membranes have potential uses in specialized filtration processes, including water treatment and food processing. atamanchemicals.com In this context, the compound's function shifts from a simple plasticizer to a critical process aid that helps define the membrane's morphology and performance.

Furthermore, its excellent solvency for compounds that are difficult to dissolve has made it a valuable emollient and solvent in the cosmetics industry, particularly in high-SPF sunscreen formulations. atamanchemicals.com This application capitalizes on its ability to dissolve and stabilize active ingredients while maintaining a desirable feel on the skin. atamanchemicals.com Ongoing research focuses on harnessing these solvent properties for other advanced formulations and specialty chemical systems where compatibility and high solvency are paramount.

Advancements in Green Synthesis and Sustainable Production Technologies

The chemical industry's shift towards sustainability has put a spotlight on the production methods for widely used compounds like this compound. While there is a lack of published work on green synthesis techniques applied specifically to this plasticizer, the principles of green chemistry offer a clear roadmap for future innovation. mdpi.com The conventional production method involves the esterification of di-propylene glycol with benzoic acid. atamanchemicals.com

Future advancements are likely to focus on several key areas:

Biocatalysis: The use of enzymes, such as lipases, to catalyze the esterification reaction presents a significant opportunity. nih.gov Enzymatic synthesis is carried out under milder conditions, reduces by-product formation, and is more environmentally friendly compared to conventional chemical synthesis. nih.gov Research into the enzymatic dihydroxylation of various benzoate (B1203000) esters demonstrates the potential for biocatalytic routes in modifying and producing these compounds. rsc.org

Renewable Feedstocks: A core principle of green chemistry is the use of renewable starting materials. mdpi.com Research is exploring the production of key chemical building blocks, such as glycols and organic acids, from bio-based sources like waste poly(ethylene terephthalate) (PET) and other platform chemicals. mdpi.com Applying this approach to synthesize the 3,3'-oxybis(1-propanol) and benzoic acid precursors would significantly improve the sustainability profile of the final product.

Process Optimization: Innovations in the synthesis process itself, such as the use of novel catalysts or improved reaction conditions like azeotropic distillation to efficiently remove water, can lead to higher yields, reduced energy consumption, and less waste. quickcompany.in Patents describing the use of specific ionic liquids as catalysts or methods to reclaim reactants point towards ongoing efforts to make the esterification process more efficient. google.comgoogle.com

These strategies align with the overarching goal of reducing the environmental impact associated with the entire lifecycle of the chemical, from its synthesis to its final application. envirobites.org

Computational Chemistry and Predictive Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and selection of high-performance materials, including plasticizers. scispace.com While specific computational studies on this compound are not yet widely published, research on structurally similar plasticizers provides a framework for its future evaluation. All-atom molecular dynamics (MD) simulations, in particular, have proven effective in predicting the performance of plasticizers in polymer matrices like PVC. scispace.comacs.org

These computational approaches can be used to establish clear structure-property relationships by predicting key performance metrics before resource-intensive experimental tests are conducted. acs.org For this compound, modeling could elucidate how its molecular structure, including the ether linkage and propyl chains, influences its interaction with polymer chains.

The application of these predictive models can provide insights into:

Thermodynamic Compatibility: Predicting the miscibility and interaction energy between the plasticizer and various polymers.

Mechanical Properties: Simulating the effect of the plasticizer on the material's glass transition temperature (Tg), Young's modulus, and flexibility. acs.org

Migration and Leaching: Estimating the diffusion coefficient of the plasticizer within the polymer matrix to predict its migration rate, a critical factor for long-term performance and safety. scispace.com

By systematically modeling variations of the dibenzoate structure, researchers can computationally screen for new candidates with improved performance, lower migration rates, and better environmental profiles, providing a comprehensive set of guidelines for molecular-level design. scispace.com

Table 1: Properties Predictable via Computational Modeling for Plasticizer Performance

| Property Category | Specific Metric | Computational Method | Significance |

|---|---|---|---|

| Thermodynamic | Flory-Huggins Interaction Parameter | Molecular Dynamics (MD) | Predicts compatibility and miscibility with the host polymer. |

| Mechanical | Glass Transition Temperature (Tg) | MD Simulations | Measures the effectiveness of the plasticizer in increasing flexibility. |

| Mechanical | Young's Modulus / Shear Modulus | MD Simulations | Quantifies the reduction in material stiffness and rigidity. acs.org |

| Physical | Fractional Free Volume | MD Simulations | Relates to polymer chain mobility and plasticization efficiency. acs.org |

| Durability | Diffusion Coefficient / Migration Rate | MD Simulations | Predicts the tendency of the plasticizer to leach out of the material over time. scispace.com |

Interdisciplinary Research on Material Performance and Environmental Impact

A critical area of emerging research involves the intersection of materials science, environmental microbiology, and toxicology to understand the full lifecycle impact of this compound. While some industry sources claim it is readily biodegradable and has low toxicity, independent academic research presents a more nuanced picture. atamanchemicals.comnih.govoup.com

Studies on the biodegradation of dipropylene glycol dibenzoate (D(PG)DB) have shown that the process can be slow and incomplete. nih.govresearchgate.net The primary biodegradation pathway begins with the hydrolysis of one of the ester bonds, releasing benzoic acid and a dipropylene glycol monobenzoate (D(PG)MB) intermediate. nih.govresearchgate.net

This research highlights the importance of designing plasticizers that not only perform well in their intended application but also degrade completely into non-toxic substances. acs.org The comparison of D(PG)DB with other linear alkyl diol dibenzoates has shown that those without an ether bond, such as 1,5-pentanediol (B104693) dibenzoate, degrade more readily and without the accumulation of persistent metabolites. researchgate.netmcgill.ca This ongoing work underscores the need for a holistic assessment that balances material properties with environmental safety to guide the development of the next generation of sustainable plasticizers.

Table 2: Summary of Biodegradation Findings for Dipropylene Glycol Dibenzoate (DPGDB)

| Compound | Initial Degradation Step | Intermediate Metabolites | Limiting Structural Feature | Environmental Implication |

|---|

| Dipropylene Glycol Dibenzoate (DPGDB) | Hydrolysis of one ester bond | Benzoic Acid, Dipropylene Glycol Monobenzoate (D(PG)MB) isomers nih.govresearchgate.net | Ether linkage | Blocks β-oxidation, leading to the accumulation of persistent and potentially toxic monoester metabolites. nih.govcollectionscanada.gc.caresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 3,3'-Oxybis(1-propanol) dibenzoate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via esterification of 3,3'-oxybis(1-propanol) with benzoic acid derivatives, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions . Key steps include:

- Stoichiometric control : Ensure a 2:1 molar ratio of benzoic acid derivative to diol to minimize unreacted intermediates.

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to confirm ≥98% purity .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural analysis :

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .

- NMR : ¹H NMR should show peaks for aromatic protons (δ 7.4–8.2 ppm) and methylene/methine protons adjacent to oxygen (δ 3.5–4.5 ppm) .

- Thermal stability :

- TGA/DSC : Decomposition onset typically occurs at ~250°C, with a glass transition temperature (Tg) near -20°C, indicating flexibility in polymer matrices .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols or vapors during synthesis .

- Waste disposal : Classify as non-halogenated organic waste and incinerate at ≥1000°C to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. non-polar solvents) may arise from trace impurities or isomerization. To address this:

- Solvent screening : Test in a gradient of solvents (e.g., ethanol, DCM, hexane) using UV-Vis spectroscopy to quantify solubility limits .

- Isomer analysis : Employ chiral HPLC or GC-MS to detect stereoisomers, which may exhibit divergent solubility profiles .

Q. What advanced techniques are suitable for studying the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis studies : Simulate aqueous degradation at varying pH (3–10) and temperatures (25–60°C), monitoring by LC-MS for benzoic acid and diol byproducts .

- Photodegradation : Expose to UV light (λ = 254 nm) in environmental chambers, analyzing degradation kinetics via FT-IR and mass spectrometry .

Q. How does this compound interact with biological systems, and what are the implications for toxicology?

- Methodological Answer :

- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity (MTT assay) and metabolic disruption (ROS detection) .

- Microbiome studies : Investigate microbial metabolism in anaerobic bioreactors, identifying esterase-producing bacteria via metagenomic sequencing .

Key Challenges and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.